molecular formula C14H18N4O B12018282 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide

3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12018282
M. Wt: 258.32 g/mol
InChI Key: CUQPBIQBFVHTCG-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H16N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-isobutylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential applications in the development of new drugs due to its biological activity. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent. It may also have applications in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C14H18N4O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(18-17-12)14(19)16-15/h3-6,8-9H,7,15H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

CUQPBIQBFVHTCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN

Origin of Product

United States

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